molecular formula C9H12BrNO2 B597913 5-Bromo-3-isopropoxy-2-methoxypyridine CAS No. 1241752-30-6

5-Bromo-3-isopropoxy-2-methoxypyridine

Cat. No. B597913
CAS RN: 1241752-30-6
M. Wt: 246.104
InChI Key: PUVJBKNJKFDWPA-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C9H12BrNO2 . It has an average mass of 246.101 Da and a monoisotopic mass of 245.005127 Da . This compound is used as a building block in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of 5-Bromo-3-isopropoxy-2-methoxypyridine and similar compounds often involves processes such as the Suzuki–Miyaura coupling and the protodeboronation of pinacol boronic esters . The protodeboronation process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-isopropoxy-2-methoxypyridine consists of a pyridine ring substituted with bromo, isopropoxy, and methoxy groups . The exact positions of these substituents on the pyridine ring can be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

5-Bromo-3-isopropoxy-2-methoxypyridine can participate in various chemical reactions. For instance, it can undergo protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction can be used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

5-Bromo-3-isopropoxy-2-methoxypyridine is a compound with a molecular weight of 246.1 . More detailed physical and chemical properties, such as melting point, boiling point, and density, would require further experimental determination.

Mechanism of Action

The exact mechanism of action of 5-Bromo-3-isopropoxy-2-methoxypyridine depends on its use in the synthesis of other compounds. For example, it can act as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Safety and Hazards

As with any chemical compound, handling 5-Bromo-3-isopropoxy-2-methoxypyridine requires appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used .

properties

IUPAC Name

5-bromo-2-methoxy-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)13-8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVJBKNJKFDWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259651
Record name 5-Bromo-2-methoxy-3-(1-methylethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1241752-30-6
Record name 5-Bromo-2-methoxy-3-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241752-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-3-(1-methylethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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